molecular formula C7H7ClF2N2O2 B2777541 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride CAS No. 918792-69-5

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride

Cat. No. B2777541
CAS RN: 918792-69-5
M. Wt: 224.59
InChI Key: DMQLNCXZUATJPO-UHFFFAOYSA-N
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Description

“(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H6F2N2O2. It is a derivative of hydrazine where the hydrogen atoms are replaced by a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H . This indicates that the molecule contains a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group attached to a hydrazine group .


Physical And Chemical Properties Analysis

This compound is a salt with a molecular weight of 224.59 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the literature .

Scientific Research Applications

Pharmaceutical Drug Development

The compound has potential applications in the development of pharmaceutical drugs due to its structural similarity to compounds found in several medications. For instance, drugs containing a di- or tri-fluoroalkoxybenzene unit, such as Sonidegib (an anticancer agent) and Lumacaftor (for treating Cystic Fibrosis), highlight the importance of similar structures in medicinal chemistry .

Organic Synthesis

In organic synthesis, this compound can be used as a building block for creating more complex molecules. Its reactivity with palladium catalysis has been explored for direct arylation of heteroarenes, which is a crucial step in synthesizing polyfluoroalkoxy-substituted benzene derivatives .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the literature, similar compounds have been used in the development of new feed additives . This suggests potential applications in animal nutrition.

properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQLNCXZUATJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)OC(O2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add slowly a solution of sodium nitrite (1.40 g, 20.3 mmol) in water (11 mL) to a flask containing 2,2-difluoro-benzo[1,3]dioxol-5-ylamine (3.41 g, 19.7 mmol), water (14 mL), and concentrated hydrochloric acid (5 mL) at −5° C. Cool the reaction to −10° C. then add tin(II) chloride (11.20 g, 49.6 mmol) in concentrated hydrochloric acid (9 mL). Stir the reaction for one hour and collect the resultant solid by filtration. Dissolve the solid in methylene chloride (20 mL) and treat with acetone (5 mL). Wash the resultant organic solution with water (50 mL), dry over magnesium sulfate, filter, and evaporate under reduced pressure. Stir the resultant oil with 2N hydrochloric acid (100 mL) for 12 h. Collect a solid by filtration, wash with water and dry in a vacuum oven at 40° C. overnight to give the subtitled compound (1.14 g, 26%) as a red powder. 1H NMR (300 MHz, DMSO-d6): δ 10.32 (br s, 3H), 8.45 (br s, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.11 (d, J=2.3 Hz, 1H), 6.79 (dd, J=8.7, 2.3 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
26%

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